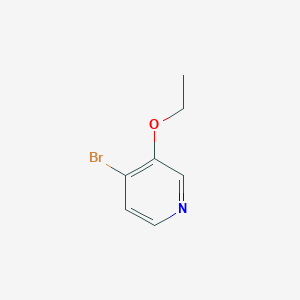

4-溴-3-乙氧基吡啶

描述

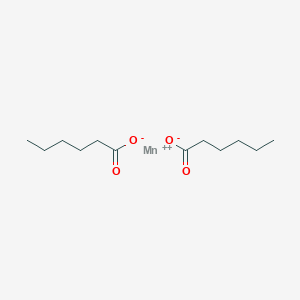

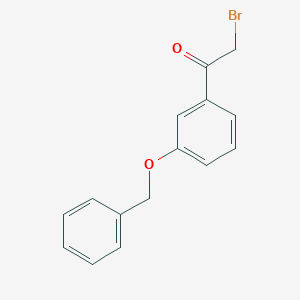

4-Bromo-3-ethoxypyridine is a brominated pyridine derivative that is of interest due to its potential applications in various chemical reactions and syntheses. The presence of both bromo and ethoxy substituents on the pyridine ring makes it a versatile intermediate for further chemical modifications and synthesis of complex molecules.

Synthesis Analysis

The synthesis of bromopyridine derivatives, including those similar to 4-bromo-3-ethoxypyridine, has been explored in several studies. For instance, the self-condensation of 4-bromopyridine has been reported to produce a water-soluble, conjugated polymer, which suggests that 4-bromo-3-ethoxypyridine could also be used in polymerization reactions under certain conditions . Additionally, the preparation of various bromo-derivatives of ethoxypyridine has been described, which involves reactions such as bromination and substitution with ethoxy groups .

Molecular Structure Analysis

The molecular structure of bromopyridine derivatives has been studied using spectroscopic and X-ray diffraction techniques. For example, a compound closely related to 4-bromo-3-ethoxypyridine, (E)-4-bromo-2-[(4-bromophenylimino)methyl]-6-ethoxyphenol, was synthesized and characterized, providing insights into the intermolecular contacts and optimized geometry using density functional theory (DFT) . These studies are indicative of the types of structural analyses that could be applied to 4-bromo-3-ethoxypyridine.

Chemical Reactions Analysis

The reactivity of bromopyridine derivatives has been extensively studied. For example, the amination of 3-bromo-4-ethoxypyridine with potassium amide has been investigated, revealing the formation of various aminated products and suggesting a mechanism involving pyridyne intermediates . Additionally, the reactivity of bromine atoms in brominated pyridines has been explored, leading to the synthesis of compounds like 3-acetylamino-5-ethoxypyridine from dibromopyridine derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of bromopyridine derivatives can be inferred from related studies. For instance, the vibrational spectra of amino-bromopyridine compounds were analyzed using DFT methods, providing information on the vibrational frequencies and molecular orbitals . Such analyses can be extended to 4-bromo-3-ethoxypyridine to understand its physical properties better.

科学研究应用

溴衍生物的氨基化反应:4-溴-3-乙氧基吡啶在液氨中与钾胺基发生氨基化反应,导致2-氨基-4-乙氧基吡啶及其他副产物的形成。这个过程可能涉及中间体,如3,5-二溴-4-乙氧基吡啶和5-溴-4-乙氧基-2,3-吡啶 (Pieterse & Hertog, 2010)。

与锂哌啶化合物的反应:当4-溴-3-乙氧基吡啶与哌啶中的锂哌啶发生反应时,2,4或6位置的取代基被哌啶基取代而无重排。这导致2,4-二哌啶基吡啶的形成作为额外产物 (Plas, Hijwegen, & Hertog, 2010)。

与盐酸的反应行为:将3-乙氧基吡啶的溴衍生物与水盐酸加热会导致氯羟基吡啶和二羟基吡啶的形成。这表明了溴原子被取代的取代反应 (Hertog & Bruyn, 2010)。

制备3-乙氧基-5-乙酰氨基吡啶:3,5-二溴吡啶可以通过一系列反应,包括乙酸乙酯钠、氨和乙酸酐,转化为3-乙氧基-5-乙酰氨基吡啶。这展示了合成复杂有机化合物的潜力 (Hertog, Falter, & Linde, 1948)。

合成2-氨基-5-乙氧基吡啶:从3-乙氧基吡啶出发,可以合成2-氨基-5-乙氧基吡啶。这个过程展示了4-溴-3-乙氧基吡啶在氨基吡啶衍生物合成中的实用性 (Hertog, Jouwersma, Wal, & Willebrands‐Schogt, 2010)。

溴化反应中的互变异构体:关于互变异构体的研究表明,对某些吡啶衍生物进行溴化会导致溴进入特定位置,取决于底物的结构。这突显了卤代反应中的反应性和位置特异性 (Kolder & Hertog, 2010)。

安全和危害

未来方向

While specific future directions for 4-Bromo-3-ethoxypyridine were not found in the search results, brominated pyridines are important building blocks in organic synthesis and medicinal chemistry. Therefore, the development of new synthetic methods and applications for these compounds is a potential area of future research .

属性

IUPAC Name |

4-bromo-3-ethoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO/c1-2-10-7-5-9-4-3-6(7)8/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMZIZYMZDAFOGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

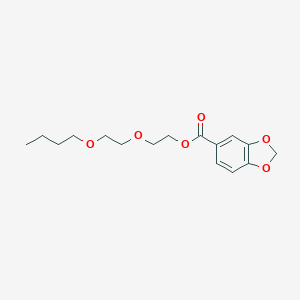

CCOC1=C(C=CN=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90634095 | |

| Record name | 4-Bromo-3-ethoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90634095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-3-ethoxypyridine | |

CAS RN |

17117-21-4 | |

| Record name | 4-Bromo-3-ethoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90634095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

acetic acid](/img/structure/B90747.png)

![Acetamide, N,N'-[[(2S,5S)-3,6-dioxo-2,5-piperazinediyl]di-3,1-propanediyl]bis[N-hydroxy-](/img/structure/B90766.png)